molecular formula C20H25ClN2O B5642556 N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine

N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine

Cat. No. B5642556
M. Wt: 344.9 g/mol
InChI Key: OCDFCVHQVNEMMP-UHFFFAOYSA-N
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Description

The compound in focus appears to be a derivative of piperidine, a common structure in medicinal chemistry, often used for its pharmacological properties. However, specific information on "N-[3-(4-chlorophenoxy)benzyl]-N,1-dimethyl-4-piperidinamine" is not directly available, so the discussion will revolve around similar compounds and their characteristics.

Synthesis Analysis

Piperidine derivatives are commonly synthesized through various organic reactions. For example, one study reported the synthesis of a related compound through a substitution reaction, highlighting the versatility of piperidine as a scaffold for chemical modification (Karthik et al., 2021).

Molecular Structure Analysis

The structure of piperidine derivatives is often confirmed using techniques like X-ray diffraction. For instance, a related compound was found to have a piperidine ring adopting a chair conformation, a common feature in many piperidine derivatives (Karthik et al., 2021).

Chemical Reactions and Properties

Piperidine derivatives can engage in various chemical reactions, including nucleophilic substitutions and condensation reactions. For instance, a study on a similar compound involved its synthesis through condensation reactions, demonstrating the chemical reactivity of the piperidine moiety (Rodríguez-Franco & Fernández-Bachiller, 2002).

Physical Properties Analysis

The physical properties of such compounds often include details about their crystalline nature, melting points, and stability under various conditions. For example, the thermal properties of a related piperidine compound revealed its stability in a specific temperature range (Karthik et al., 2021).

Chemical Properties Analysis

Chemical properties of piperidine derivatives can be diverse, depending on the substituents attached to the piperidine ring. For example, the study of a related compound using density functional theory calculations helped in understanding the electronic properties and reactive sites on the molecule's surface (Karthik et al., 2021).

properties

IUPAC Name

N-[[3-(4-chlorophenoxy)phenyl]methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O/c1-22-12-10-18(11-13-22)23(2)15-16-4-3-5-20(14-16)24-19-8-6-17(21)7-9-19/h3-9,14,18H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDFCVHQVNEMMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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